Ac-Tyr-Phe-OH

Übersicht

Beschreibung

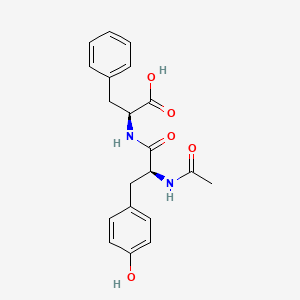

“Ac-Tyr-Phe-OH” is a peptide with the molecular formula C20H22N2O5 . It is also known by other names such as Ac-Phe-Tyr-OH, Ac-L-Phe-L-Tyr, and (2S)-2-[[ (2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of peptides like “Ac-Tyr-Phe-OH” can be optimized using various conditions. For instance, a study found that the optimum condition for peptide synthesis included a reaction time of 7.4 min, a reaction temperature of 28.1°C, an enzyme activity of 98.9 U, and a substrate molar ratio (Phe:Tyr) of 1:2.8 .Molecular Structure Analysis

The molecular weight of “Ac-Tyr-Phe-OH” is 370.4 g/mol . The InChIKey, a unique identifier for the compound, is AGHAPAFOMGHXMT-ROUUACIJSA-N . The compound has a topological polar surface area of 116 Ų .Chemical Reactions Analysis

The UV absorption of proteins in the range of 230–300 nm is dominated by the aromatic side-chains of tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) residues . Changes in the absorption spectrum of proteins with pH indicate that Tyr residues in the native protein are not free to ionize, due to restrictions imposed upon the protein configuration by its tertiary structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.4 g/mol, an XLogP3 of 1.2, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . The exact mass and monoisotopic mass are both 370.15287181 g/mol .Wissenschaftliche Forschungsanwendungen

Selective Peptide Cleavage

A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Peptide Sequencing

This oxidative cleavage was successfully applied to enable sequencing of three naturally occurring cyclic peptides, including one depsipeptide and one lipopeptide . The linearized peptides generated from the cleavage reaction significantly simplify cyclic peptide sequencing by MS/MS, thus providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .

Bioconjugation or Synthetic Manipulation of Peptides

The highly electrophilic nature of the hyperoxidized tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Protein and Peptide Functionalization

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been reported . Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

Investigation of Tyrosine Function in Proteins and Bioactive Peptides

Selective tyrosine modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites have emerged as relevant tools in this context .

Applications in Nanomedicine

Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

Wirkmechanismus

Target of Action

Ac-Tyr-Phe-OH, a dipeptide, primarily targets tyrosine residues in proteins . Tyrosine is an amino acid essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays a crucial role in protein-protein and protein-ligand interactions .

Mode of Action

The compound interacts with its targets through a process known as tyrosine hyperoxidation . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .

Biochemical Pathways

The primary biochemical pathways affected by Ac-Tyr-Phe-OH involve the oxidation of tyrosine . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

They are usually charged at physiological pH, making them poor candidates for passive transdermal delivery but well-suited for iontophoresis . The charge and molecular weight of the peptide can significantly affect its transdermal delivery .

Result of Action

The primary result of Ac-Tyr-Phe-OH’s action is the generation of a hyperoxidized tyrosine motif . This motif is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit . The hyperoxidized tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

The action of Ac-Tyr-Phe-OH can be influenced by various environmental factors. For instance, each tyrosine residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable . Furthermore, the iontophoretic transport of zwitterionic peptides is dependent on the relative extents of ionization of the constituent ionizable groups, which may also be affected by neighboring amino acids .

Zukünftige Richtungen

Peptide probes with aromatic residues Tyr and Phe at the X position show high specificity for targeting denatured collagen in tissues . The incorporation of nonimino acids, particularly aromatic residues at the X and Y positions of the repetitive (Gly-X-Y) n sequences, may provide a convenient strategy to create novel robust collagen-targeting peptide probes, which have promising diagnostic applications in collagen-involved diseases .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-15-7-9-16(24)10-8-15)19(25)22-18(20(26)27)12-14-5-3-2-4-6-14/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNISZPMTXRXKN-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Tyr-Phe-OH | |

Retrosynthesis Analysis

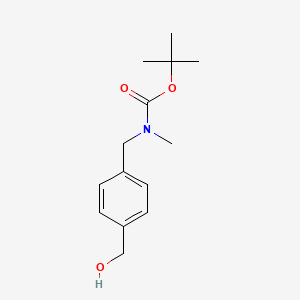

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

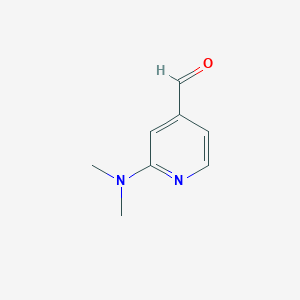

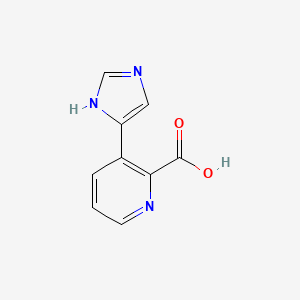

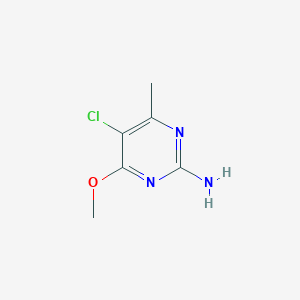

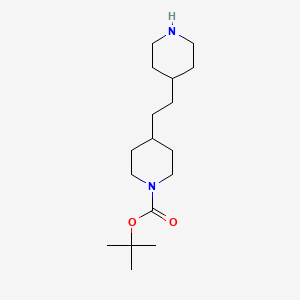

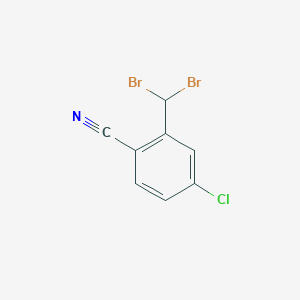

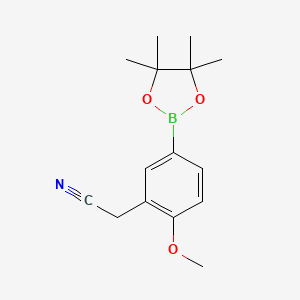

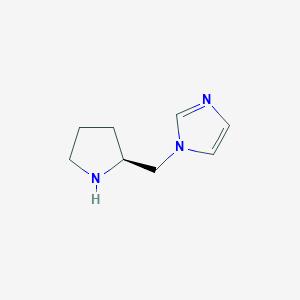

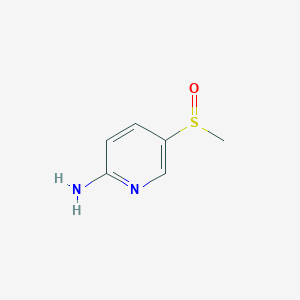

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3283896.png)

![4-(4,6-Diphenyl-[1,3,5]triazin-2-yl)-phenol](/img/structure/B3283917.png)

![1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B3283954.png)